Computational Evidence for Divergent Nitrosation Energetics: N-Nitrosoformamide vs. N-Methyl-N-nitrosoformamide
A density functional theory (DFT) study at the B3LYP/6-31G(d,p) level directly compares the nitrosation of formamide (to yield N-nitrosoformamide) with N-methylformamide (to yield N-methyl-N-nitrosoformamide) [1]. The calculated activation barriers for the key pseudopericyclic 1,3-sigmatropic rearrangement step are notably lower for the methylated analog, demonstrating that even a single methyl substitution significantly alters the reaction coordinate and the energetic landscape of N-nitrosamide formation.
| Evidence Dimension | Activation Energy Barrier (ΔG‡) for Pseudopericyclic 1,3-Sigmatropic Rearrangement |
|---|---|
| Target Compound Data | 6.6 kcal/mol (for formamide → N-nitrosoformamide pathway) |
| Comparator Or Baseline | 4.8 kcal/mol (for N-methylformamide → N-methyl-N-nitrosoformamide pathway) |
| Quantified Difference | 1.8 kcal/mol higher barrier for N-nitrosoformamide formation |
| Conditions | B3LYP/6-31G(d,p) level of theory, gas phase |
Why This Matters
This 1.8 kcal/mol difference confirms that the formation energetics of N-nitrosoformamide are distinct from its methylated counterpart, justifying its separate procurement as a unique analytical reference standard rather than a surrogate.
- [1] Birney, D. M. (2004). Nitrosation of Amides Involves a Pseudopericyclic 1,3-Sigmatropic Rearrangement. Organic Letters, 6(5), 851-854. View Source
